2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide
Description
Systematic Nomenclature and IUPAC Conventions
The compound 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its IUPAC designation reflects its structural components:
- Acetamide backbone : The parent chain is an acetamide group (CH₃CONH₂).
- Substituents :
- A 4-chlorophenyl group at the second carbon of the acetamide.
- A 4-methylpiperazin-1-yl group also at the second carbon.
The full IUPAC name is derived by prioritizing substituents alphabetically and assigning locants to ensure unambiguous identification. The numbering of the piperazine ring begins at the nitrogen atom bonded to the acetamide group, with the methyl group at position 4.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈ClN₃O |
| Molecular Weight | 267.76 g/mol |
| SMILES Notation | O=C(N)C(C1=CC=C(Cl)C=C1)N2CCN(C)CC2 |
Molecular Architecture and Functional Group Analysis
The molecular structure comprises three key regions:
- Aromatic chlorophenyl group : A benzene ring substituted with a chlorine atom at the para position, contributing to hydrophobic interactions and steric bulk.
- Piperazine ring : A six-membered heterocycle containing two nitrogen atoms, with a methyl group at position 4. This moiety enhances solubility and enables hydrogen bonding.
- Acetamide linker : Connects the aromatic and piperazine components via a carbonyl group (C=O) and amine (NH₂), facilitating conformational flexibility.
Functional group interactions :
- The carbonyl group participates in hydrogen bonding with biological targets.
- The tertiary amine in the piperazine ring may protonate under physiological conditions, enhancing bioavailability.
- The chlorine atom induces electron-withdrawing effects, stabilizing the aromatic system.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound remains limited, studies on structurally analogous piperazine-acetamide derivatives reveal insights:
- Torsional angles : The dihedral angle between the chlorophenyl and piperazine rings typically ranges from 50° to 80°, minimizing steric clashes.
- Hydrogen bonding : The acetamide NH group often forms intermolecular bonds with carbonyl oxygen atoms in adjacent molecules, creating helical or layered supramolecular architectures.
- Disorder phenomena : In some analogues, the chlorophenyl group exhibits rotational disorder, as observed in 2-{4-[(2-chlorophenyl)methyl]pyridazine derivatives.
Theoretical conformational analysis (DFT calculations) predicts two low-energy conformers differing by ~15 kJ/mol, with the planar acetamide configuration being more stable.
Comparative Structural Analysis with Piperazine-Based Analogues
Key structural differences and their implications:
Critical observations :
- Chlorine position : Para-substitution on the phenyl ring (vs. ortho/meta) optimizes steric and electronic profiles for receptor binding.
- Methyl group on piperazine : Reduces basicity compared to unsubstituted piperazines, altering pharmacokinetics.
- Acetamide vs. carboxamide : The absence of a negative charge (vs. carboxylate) increases blood-brain barrier permeability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-16-6-8-17(9-7-16)12(13(15)18)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKCCVBOTPESQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a compound of significant interest in pharmaceutical and biomedical research. Its structural features suggest potential applications in treating various neurological and psychiatric disorders, as well as in cancer therapeutics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN4O
- Molecular Weight : 282.769 g/mol
- CAS Number : 1015856-12-8
1. Psychiatric Disorders
The compound serves as a key intermediate in the synthesis of novel drugs aimed at treating psychiatric conditions. Its ability to modulate neurotransmitter systems is crucial for developing effective therapies for disorders such as depression and anxiety .
2. Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models. The results indicated that certain lipophilic derivatives showed significant protective effects against seizures, suggesting that structural modifications can enhance efficacy .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs with thiadiazole moieties demonstrated enhanced cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. Compounds were found to exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in neurotransmission and cell proliferation:
- Neurotransmitter Modulation : The compound appears to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
- Cell Cycle Inhibition : Anticancer activity is linked to the inhibition of key cell cycle regulators, leading to apoptosis in malignant cells .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, a series of derivatives were tested for their anticonvulsant effects using the maximal electroshock (MES) test. The study found that compounds with higher lipophilicity exhibited greater efficacy at longer time points post-administration, suggesting that these properties enhance central nervous system penetration .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation evaluated the cytotoxic effects of synthesized compounds based on the structure of this compound against various cancer cell lines. The results indicated that specific modifications in the piperazine ring significantly increased the cytotoxicity against MCF-7 cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .
Data Summary Table
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Apoptosis induction |
| Compound B | HepG2 | 0.39 | Cell cycle arrest |
| Compound C | NCI-H460 | 0.03 | Aurora-A kinase inhibition |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
This compound is primarily utilized as a key intermediate in the synthesis of novel pharmaceuticals, especially those targeting psychiatric disorders. Its structural properties allow it to serve as a building block for creating compounds that interact with neurotransmitter systems. The development of drugs such as atypical antipsychotics and antidepressants has benefited significantly from its use.
Case Study: Antidepressant Development
A notable example is the synthesis of a new class of antidepressants that utilize 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide as a precursor. Researchers have reported improved efficacy and reduced side effects compared to traditional treatments, demonstrating the compound's potential in enhancing therapeutic options for patients with depression.
Neuroscience Research
Investigating Neurotransmitter Systems
The compound is employed in neuroscience studies aimed at understanding brain function and the mechanisms underlying various neurological conditions. Its ability to modulate neurotransmitter activity makes it valuable in researching disorders such as schizophrenia and anxiety.
Data Table: Applications in Neuroscience Research
| Application Area | Description |
|---|---|
| Neurotransmitter Modulation | Affects serotonin and dopamine pathways |
| Disease Mechanism Studies | Helps elucidate mechanisms of schizophrenia and anxiety |
| Behavioral Studies | Used in animal models to assess behavioral changes |
Analytical Chemistry
Reference Standard Usage
In analytical chemistry, this compound serves as a reference standard in various analytical methods. It ensures accuracy and reliability in quality control laboratories, particularly for testing the purity and concentration of pharmaceutical products.
Example: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) methods often utilize this compound as a standard to calibrate instruments and validate methodologies, ensuring consistent results across different batches of pharmaceutical products.
Biochemical Assays
Drug Candidate Evaluation
The compound plays a crucial role in developing biochemical assays that evaluate the efficacy of potential drug candidates. It streamlines the drug discovery process by providing a reliable means to assess biological activity and pharmacological properties.
Case Study: Screening Assays
In one study, researchers developed a high-throughput screening assay using this compound to identify novel compounds with anti-anxiety effects. The assay successfully identified several candidates that progressed to further testing.
Material Science
Formulation of Specialized Polymers
Recent explorations into material science have revealed that this compound can be used in formulating specialized polymers and coatings. Its unique chemical properties contribute to advancements in materials with enhanced mechanical and thermal characteristics.
Data Table: Material Science Applications
| Application Area | Description |
|---|---|
| Polymer Development | Enhances mechanical strength and thermal stability |
| Coatings | Improves adhesion properties for various substrates |
Chemical Reactions Analysis
Oxidation Reactions
Reagents/Conditions:
-
Potassium permanganate (KMnO₄) in acidic or basic media.
-
Hydrogen peroxide (H₂O₂).
Reaction Focus:
Oxidation primarily targets the acetamide group or aliphatic chains. For example:
-
The acetamide side chain may oxidize to form carboxylic acid derivatives under strong oxidative conditions.
-
Piperazine ring oxidation is less common but could yield N-oxide derivatives.
Products:
-
Formation of 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid (carboxylic acid derivative).
Reduction Reactions
Reagents/Conditions:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Sodium borohydride (NaBH₄) in methanol.
Reaction Focus:
Reduction of the acetamide group to an amine:
-
The carbonyl group in the acetamide undergoes reduction to form a secondary amine.
Products:
-
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
Nucleophilic Substitution
Reagents/Conditions:
-
Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in polar solvents.
Reaction Focus:
Substitution at the chlorophenyl group:
-
The chlorine atom on the phenyl ring can be replaced by nucleophiles (e.g., -OH, -SH, or -NH₂).
Products:
Amide Hydrolysis
Reagents/Conditions:
Reaction Focus:
Hydrolysis of the acetamide bond to yield carboxylic acid and amine fragments:
-
Acidic conditions promote cleavage of the amide bond.
Products:
Piperazine Functionalization
Reagents/Conditions:
Reaction Focus:
Modification of the piperazine nitrogen:
-
The secondary amine in piperazine reacts with electrophiles to form tertiary amines or amides.
Products:
Comparative Reaction Table
Key Research Findings
-
Substitution Reactivity : The chlorophenyl group exhibits moderate reactivity in nucleophilic aromatic substitution, influenced by electron-withdrawing effects of the chlorine atom .
-
Amide Stability : The acetamide group is stable under physiological conditions but hydrolyzes readily under strong acidic/basic conditions, making it a prodrug candidate .
-
Piperazine Flexibility : The methylpiperazine moiety enhances solubility and allows for structural diversification via N-functionalization .
Industrial and Pharmacological Relevance
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperazine/Acetamide Motifs
Key Observations :
- Piperazine Substitution: The presence of a 4-methylpiperazine group (vs.
- Heterocyclic Modifications : Thiadiazole-containing analogs (e.g., compound 4a) demonstrate marked anticancer activity, attributed to enhanced electron-withdrawing effects and target affinity .
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to free bases.
Substituent Variation and Bioactivity
- Chlorophenyl vs. Nitrophenyl : Derivatives with 4-nitrophenyl groups (e.g., ) exhibit superior anthelmintic activity due to increased electrophilicity, facilitating interactions with helminthic enzymes .
- Phenoxy Additions: Compounds like N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide () introduce phenoxy groups, which may enhance binding to G-protein-coupled receptors (GPCRs) or ion channels .
Pharmacological and Physicochemical Profiles
Preparation Methods
Preparation of Alkylating Reagents
A critical intermediate is 2-chloro-1-(4-chlorophenyl)ethanone, prepared by acylation of 4-chloroaniline with 2-chloroacetyl chloride. This reaction is typically performed at low temperature (around 0 °C) in a biphasic system consisting of an organic solvent such as dichloromethane and aqueous sodium hydroxide solution to maintain basic conditions and facilitate the reaction.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Acylation | 4-chloroaniline + 2-chloroacetyl chloride | 0 °C, 3 h, DCM/2% NaOH | Biphasic reaction; controls exotherm and side reactions |
This step yields the chloro-substituted ethanone intermediate, which is isolated and purified for the next step.
Alkylation of Piperazine Derivatives
The key step involves alkylation of 4-methylpiperazine with the prepared 2-chloro-1-(4-chlorophenyl)ethanone. This is performed in a biphasic liquid-solid system using dry acetone as solvent, potassium carbonate as base, and a catalytic amount of potassium iodide to enhance nucleophilicity and reaction rate.
| Step | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Alkylation | 4-methylpiperazine + 2-chloro-1-(4-chlorophenyl)ethanone | 60 °C, dry acetone, K2CO3, KI catalyst | 44-78% | Reaction monitored by HPLC; biphasic system |
The reaction proceeds via nucleophilic substitution of the chloro group by the piperazine nitrogen, forming the N-substituted acetamide derivative.
Cyclization and Further Functionalization
According to patent WO2009057133A2, cyclization reactions can be employed to form related piperazinyl ethoxy acetic acid derivatives. The cyclization involves condensation of intermediates with suitable amines, often under reflux in solvents such as toluene or N,N-dimethylformamide (DMF), at temperatures ranging from 120 °C to 130 °C.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Intermediate + amine (e.g., (R)-4-(chlorophenyl)phenyl methyl amine) | 120-130 °C, toluene/DMF | Forms piperazinyl ethoxy acetic acid derivatives |
Bases used include organic bases like diisopropylethylamine or inorganic bases such as sodium carbonate. The reaction conditions are optimized to favor cyclization without decomposition.
Hydrolysis to Final Product
Hydrolysis of protected or substituted intermediates yields the target 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide. This step can be performed under acidic or basic conditions, with acid hydrolysis preferred for better yields.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Hydrolysis | Protected intermediate | Acidic hydrolysis: H2SO4 or HBr aqueous solutions, 80-85 °C | Yields free acetic acid derivative; byproducts (amines) can be recovered |
The hydrolysis temperature ranges from -20 °C to 130 °C, with 80-85 °C being optimal. The byproducts such as benzyl amine or 1-phenylethyl amine can be recovered and recycled to improve overall process efficiency.
Salt Formation (Optional)
For pharmaceutical applications, the free acid form can be converted into pharmaceutically acceptable salts, such as hydrochloride or hydrobromide salts. This is achieved by purging the compound with HCl gas in solvents like acetone or alcoholic solvents (methanol, ethanol, isopropanol).
| Salt Type | Solvent | Method | Notes |
|---|---|---|---|
| Hydrochloride salt | Acetone, methanol, ethanol | Purging with HCl gas | Monohydrochloride or dihydrochloride depending on HCl amount |
Salt formation improves solubility and stability of the compound for drug formulation.
Summary Table of Preparation Steps
Analytical and Monitoring Methods
- HPLC Chromatography : Used extensively to monitor reaction progress and purity of final compounds.
- NMR Spectroscopy (1H, 13C, 19F) : Confirms structural integrity and substitution patterns.
- Elemental Analysis (C, H, N) : Verifies compound composition.
- LC/MS : Confirms molecular weight and purity.
These analytical techniques ensure the reproducibility and quality of the synthesized compound.
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chlorophenylacetic acid derivatives with 4-methylpiperazine under carbodiimide-mediated amidation (e.g., EDC/HOBt) yields the target compound. Optimization involves adjusting reaction time (12–24 hours), temperature (room temperature to 60°C), and solvent polarity (e.g., DMF or dichloromethane). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Yield improvements (from 50% to 75%) are achieved by iterative DOE (Design of Experiments) to identify critical factors like reagent stoichiometry and catalyst loading .
Q. How is the structural integrity of the compound validated in synthetic batches?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the 4-methylpiperazine moiety (δ 2.3–2.8 ppm for methylene/methyl groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., calculated [M+H]: 322.12, observed: 322.11).
- X-ray Crystallography : Single-crystal studies (e.g., similar piperazine derivatives in ) resolve bond lengths (C–N: 1.45 Å) and dihedral angles to confirm stereochemistry .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound is explored as a:
- Dopamine Receptor Ligand : Structural analogs (e.g., ) show affinity for D2/D3 receptors, assessed via radioligand binding assays (IC values in nM range).
- Antimicrobial Agent : Piperazine-acetamide derivatives exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria, tested via broth microdilution .
- Kinase Inhibitor Scaffold : Modifications at the acetamide group (e.g., halogen substitution) enhance selectivity for tyrosine kinases in cell-based assays .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scalable synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for key steps like amide bond formation. Tools like Gaussian or ORCA simulate reaction coordinates, while ICReDD’s workflow () integrates computational screening (e.g., Gibbs free energy ΔG < 20 kcal/mol) with high-throughput experimentation to reduce optimization cycles by 40%. For example, solvent effects are modeled via COSMO-RS to prioritize low-polarity solvents, improving yield by 15% .
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer : Contradictions in solubility (e.g., 2.5 mg/mL in DMSO vs. 0.8 mg/mL in water) arise from:
- Analytical Variability : Use standardized protocols (e.g., shake-flask method with HPLC quantification at λ = 254 nm).
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies amorphous vs. crystalline forms (melting endotherms ±5°C).
- Statistical Reconciliation : Multivariate ANOVA identifies outliers; meta-analysis of PubChem data () resolves batch-specific anomalies .
Q. What experimental design strategies are recommended for pharmacological profiling?
- Methodological Answer : A tiered approach is used:
- In Vitro Screening :
- Dose-Response Curves : 8-point dilution series (0.1–100 µM) in triplicate, analyzed via GraphPad Prism for EC/IC.
- Off-Target Panels : Screen against 50+ GPCRs/ion channels (Eurofins CEREP panel) to assess selectivity.
- In Vivo Efficacy :
- Rodent Models : Use randomized block design (n = 10/group) for pharmacokinetic studies (plasma T via LC-MS/MS).
- Power Analysis : G*Power software ensures adequate sample size (α = 0.05, β = 0.2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
